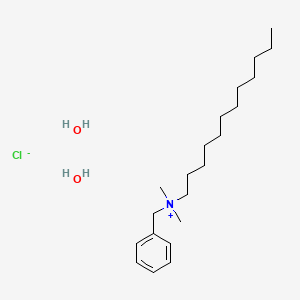
Benzyldodecyldimethylammonium Chloride Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound (QAC) known for its antimicrobial properties. It is commonly used as a biocide to target antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa . The compound is also used as a cationic surfactant and phase transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldodecyldimethylammonium Chloride Dihydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl alcohol with dimethylamine to form dodecyldimethylamine. This intermediate is then reacted with benzyl chloride to produce benzyldimethyldodecylammonium chloride .
Industrial Production Methods
In industrial settings, the production of benzyldimethyldodecylammonium chloride dihydrate typically involves the use of high-efficiency catalysts to optimize the reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Benzyldodecyldimethylammonium Chloride Dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ionic and hydrophobic interactions with microbial membrane surfaces .
Common Reagents and Conditions
Common reagents used in reactions involving benzyldimethyldodecylammonium chloride dihydrate include benzyl chloride, dimethylamine, and dodecyl alcohol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major product formed from the synthesis of benzyldimethyldodecylammonium chloride dihydrate is the quaternary ammonium compound itself. Other by-products may include unreacted starting materials and minor impurities .
Scientific Research Applications
Benzyldodecyldimethylammonium Chloride Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Employed as an antimicrobial agent to study the effects on antibiotic-resistant bacteria.
Medicine: Investigated for its potential use in developing new antimicrobial treatments.
Industry: Utilized as a cationic surfactant in cleaning products and as a corrosion inhibitor.
Mechanism of Action
The antimicrobial action of benzyldimethyldodecylammonium chloride dihydrate is primarily due to its ability to interact with microbial cell membranes. The compound binds to the membrane surfaces through ionic and hydrophobic interactions, leading to membrane disruption and loss of membrane integrity. This results in the leakage of essential intracellular constituents and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyldodecyldimethylammonium Chloride Dihydrate is unique due to its specific chain length and the presence of the benzyl group, which enhances its antimicrobial properties. Compared to similar compounds, it has a broader spectrum of activity against antibiotic-resistant bacteria and is more effective as a phase transfer catalyst .
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
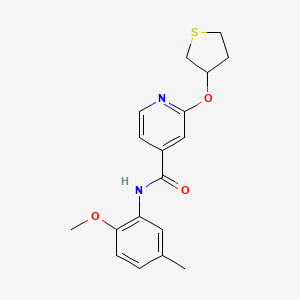
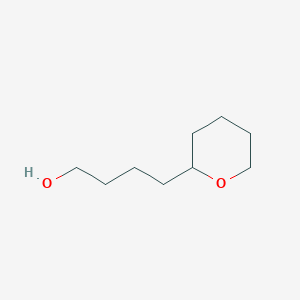
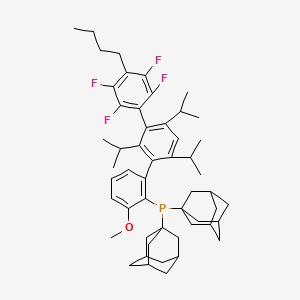
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
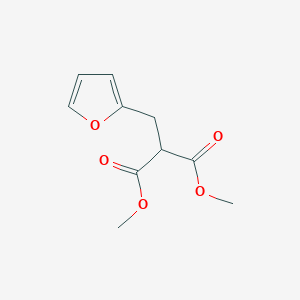
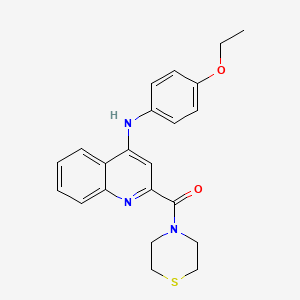
![7-(4-methoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2852339.png)
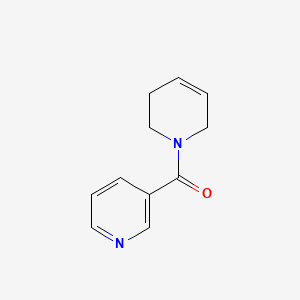
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)
![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)
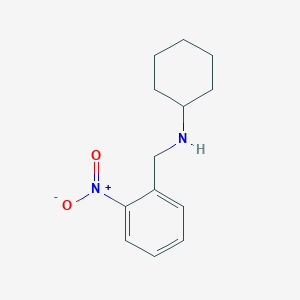
![2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide](/img/structure/B2852351.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)
